PM-43I - 1637532-77-4

PM-43I

Catalog Number: EVT-278834
CAS Number: 1637532-77-4
Molecular Formula: C38H50F2N3O10P
Molecular Weight: 777.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PM-43I is a potent inhibitor of both STAT5- and STAT6-dependent allergic airway disease in mice.
Overview

PM-43I is a small molecule that functions as a potent inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6) pathway, which is critical in the context of allergic airway diseases such as asthma. This compound is notable for its ability to inhibit the phosphorylation of STAT6, thereby blocking its activation and the subsequent inflammatory responses associated with asthma and other allergic conditions. PM-43I represents a novel class of therapeutic agents that may offer new avenues for treating chronic inflammatory diseases.

Source and Classification

PM-43I was developed through a series of structure-activity relationship studies aimed at identifying effective inhibitors of the Src homology 2 domains in STAT6. It is classified under small molecule drugs, specifically designed to target signaling pathways involved in immune responses and inflammation. The compound is currently in preclinical development, with promising results in various animal models of asthma and allergic diseases .

Synthesis Analysis

The synthesis of PM-43I involves multiple steps that focus on optimizing its structural components to enhance potency and selectivity for STAT6. The compound was derived from earlier peptidomimetic compounds that blocked the docking site of STAT6 to its receptor, interleukin-4 receptor alpha (IL-4Rα), and inhibited the phosphorylation at tyrosine 641 .

Technical Details

The synthesis process includes:

  • Modification of Peptidomimetics: Initial compounds were modified to improve their binding affinity and specificity for the SH2 domain of STAT6.
  • Hybridization: Structural hybrids were created by altering central scaffold regions and C-terminal modifications to evaluate their effects on biological activity.
  • Phosphatase Stability: The introduction of a phosphatase-stable motif enhances the compound's resistance to enzymatic degradation, improving its efficacy in vivo .
Molecular Structure Analysis

PM-43I has a complex molecular structure characterized by its unique functional groups that confer its inhibitory properties.

Structure Data

  • Molecular Formula: C38H50F2N3O10P
  • Molecular Weight: 777.79 g/mol
  • CAS Number: 1637532-77-4
  • InChI Key: MUOJHRIQZPVHNP-ZLMUDAIHSA-N

The molecular structure features a central scaffold that is crucial for its binding affinity to the SH2 domain of STAT6, along with various functional groups that enhance its pharmacological properties .

Chemical Reactions Analysis

PM-43I undergoes specific chemical reactions upon administration, particularly involving interactions with cellular signaling pathways.

Technical Details

  1. Inhibition of Phosphorylation: PM-43I inhibits IL-4-induced phosphorylation of STAT6 in human airway cells, effectively reducing downstream signaling that leads to inflammation.
  2. Intranasal Administration: In vivo studies demonstrate that PM-43I can be administered intranasally, targeting lung tissues directly, which is critical for treating respiratory conditions .
  3. Dose Response: The compound exhibits a minimum effective dose (ED50) of 0.25 µg/kg in reversing allergic airway disease in mouse models .
Mechanism of Action

The mechanism by which PM-43I exerts its effects involves several key processes:

  1. Binding Affinity: PM-43I binds to the phosphotyrosine binding pocket of STAT6 with an IC50 value indicating effective inhibition at low concentrations (1.8 µM for STAT6) .
  2. Blocking Activation: By inhibiting the phosphorylation of STAT6, PM-43I prevents the activation of inflammatory pathways mediated by cytokines such as interleukin-4 and interleukin-13.
  3. Reduction in Inflammation: The inhibition leads to decreased expression of pro-inflammatory cytokines and reduced airway reactivity in preclinical models .
Physical and Chemical Properties Analysis

PM-43I possesses distinct physical and chemical properties that contribute to its function as a therapeutic agent.

Physical Properties

  • Appearance: White to off-white solid powder
  • Solubility: Soluble in DMSO and other organic solvents; requires careful preparation for in vivo formulations.

Chemical Properties

  • LogP: 6.3, indicating high lipophilicity which may influence its absorption and distribution.
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 12
  • Rotatable Bond Count: 18

These properties suggest that PM-43I has favorable characteristics for drug development aimed at targeting lung diseases .

Applications

PM-43I has significant potential applications in scientific research and clinical settings:

  1. Asthma Treatment: Given its ability to inhibit STAT6, PM-43I is being explored as a therapeutic option for asthma management by targeting underlying inflammatory processes.
  2. Allergic Diseases: The compound may also be beneficial in treating other allergic conditions such as allergic rhinitis and atopic dermatitis.
  3. Research Tool: PM-43I serves as a valuable tool for studying the role of STAT6 in various immune responses and could aid in understanding chronic pulmonary diseases .
Introduction to PM-43I and STAT Inhibition

Background on STAT5/6 Signaling Pathways in Immune-Mediated Diseases

Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5 and STAT6, are cytoplasmic transcription factors that mediate signaling cascades downstream of cytokine receptors. The IL-4/IL-13/IL-4 receptor α (IL-4Rα) pathway activates STAT6 through phosphorylation of tyrosine residue 641 (Tyr641), enabling STAT6 homodimerization via Src homology 2 (SH2) domain interactions and subsequent nuclear translocation [1]. This pathway is indispensable for type 2 immune responses, as STAT6-deficient mice exhibit complete resistance to allergic airway disease models [1] [3]. STAT5 cooperates with STAT6 in T helper 2 (Th2) cell differentiation and innate lymphoid cell type 2 (ILC2) development, amplifying eosinophil-mediated inflammation through IL-5 signaling [1] [6]. Dysregulated STAT5/6 activation is implicated in asthma, atopic dermatitis, eosinophilic chronic rhinosinusitis, and certain lymphomas where recurrent STAT6 mutations occur [5] [9] [10].

Role of IL-4/IL-13 Cytokine Signaling in Asthma and Atopic Dermatitis

IL-4 and IL-13 orchestrate type 2 inflammation through shared and distinct mechanisms. IL-4 drives Th2 cell differentiation and immunoglobulin class switching to IgE via STAT6-dependent gene transcription [7]. IL-13 predominantly acts on structural cells, inducing airway hyperresponsiveness, goblet cell metaplasia with mucus hypersecretion, and fibroblast proliferation [6] [7]. These cytokines utilize receptor complexes containing IL-4Rα: IL-4 signals through type I (IL-4Rα/γc) receptors on hematopoietic cells or type II (IL-4Rα/IL-13Rα1) receptors on non-hematopoietic cells, while IL-13 exclusively engages type II receptors [2] [4]. Consequently, STAT6 activation is a convergent node downstream of both cytokines, making it a prime therapeutic target for allergic diseases. Aspergillus-induced airway inflammation models demonstrate STAT6-dependent eosinophil infiltration and mucus plugging in both lungs and sinuses, highlighting its role in unified airway disease [9].

Limitations of Biologic Therapies and Need for Small-Molecule Alternatives

Monoclonal antibodies like dupilumab (anti-IL-4Rα) demonstrate efficacy in moderate-to-severe asthma, chronic rhinosinusitis with nasal polyps (CRSwNP), and atopic dermatitis by blocking IL-4/IL-13 signaling [5] [7]. However, significant limitations exist:

  • Administration Burden: Require injections by healthcare professionals, reducing patient compliance for chronic conditions [1]
  • Cost Barriers: Annual costs of $10,000–$40,000 limit accessibility [9]
  • Molecular Access Restrictions: Large antibodies cannot penetrate cellular or nuclear compartments to inhibit activated STAT proteins directly [1]
  • Partial Pathway Inhibition: Do not target STAT5 or downstream signaling elements shared by other cytokines (e.g., TSLP) [1] [6]

These factors underscore the need for orally bioavailable, cost-effective small molecules that directly inhibit STAT5/6 dimerization.

Discovery and Development of PM-43I as a STAT5/6 SH2 Domain Inhibitor

PM-43I emerged from rational design targeting the SH2 domain of STAT6, which mediates phosphotyrosine docking and dimerization. Initial peptidomimetic compounds were derived from the STAT6 docking sequence (pY641) on IL-4Rα [1]. Structure-activity relationship (SAR) studies optimized central and C-terminal scaffolds:

  • Central Scaffold: Replacement of Tle-Pro with conformationally constrained mimics like Haic (hexahydroindole carboxylic acid) maintained STAT6 affinity while reducing peptidic character [1]
  • C-Terminus: Cyclic amides, particularly tetrahydroisoquinolinyl amide, enhanced SH2 domain binding (IC₅₀ = 50 nM) compared to linear analogs [1]
  • Prodrug Engineering: Incorporation of pivaloyloxymethyl (POM) groups masked phosphate charges, improving cellular permeability and metabolic stability [1] [10]

Table 1: In Vitro Affinity and Selectivity Profile of PM-43I and Analogs

CompoundSTAT6 IC₅₀ (nM)STAT5 InhibitionSTAT3 InhibitionOther Kinases
PM-301H117Not reportedNot reportedNot tested
PM-43I50–230*Significant at 5μMSlight at 5μMMinimal cross-reactivity
PM-86I230–260NoneNoneNone

*Affinity varies with C-terminal modifications [1]

PM-43I demonstrated dual STAT5/STAT6 inhibitory activity in cellular assays:

  • Inhibited IL-4-stimulated STAT6 phosphorylation in Beas-2B human bronchial epithelial cells (EC₅₀ = 1–2 μM) [1]
  • Suppressed EGF-induced STAT5 activation in MDA-MB-468 breast cancer cells [1]
  • Reversed pre-existing allergic airway disease in murine models with an ED₅₀ of 0.25 μg/kg, indicating potent in vivo activity [1]

Table 2: Preclinical Efficacy of PM-43I in Allergic Disease Models

Disease ModelKey FindingsMechanistic Insight
Murine Allergic AsthmaReversed airway hyperresponsiveness, eosinophilia, mucus hypersecretion (ED₅₀ 0.25 μg/kg)STAT6 phosphorylation blockade in lung tissue
Aspergillus-Induced Unified Airway DiseaseAbrogated sinus inflammation and lung remodeling; abolished eosinophil traffickingSTAT6-dependent gene network downregulation (JAK-STAT, Th2 pathways)
Atopic DermatitisNot explicitly tested but predicted efficacy via shared IL-4/STAT6 pathologyTheoretical inhibition of IL-4-induced IgE class switching

PM-43I's pharmacokinetic profile includes efficient renal clearance without long-term toxicity in murine models [1]. Its small size enables aerosolized delivery, achieving high local concentrations in airways while minimizing systemic exposure—a significant advantage over biologics [9] [10].

Properties

CAS Number

1637532-77-4

Product Name

PM-43I

IUPAC Name

(S,E)-(((Difluoro(4-(4-((1-(2-(methyl(phenyl)amino)-2-oxoethyl)-2-oxoazepan-3-yl)amino)-4-oxobut-2-en-2-yl)phenyl)methyl)phosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate)

Molecular Formula

C38H50F2N3O10P

Molecular Weight

777.8

InChI

InChI=1S/C38H50F2N3O10P/c1-26(22-31(44)41-30-16-12-13-21-43(33(30)46)23-32(45)42(8)29-14-10-9-11-15-29)27-17-19-28(20-18-27)38(39,40)54(49,52-24-50-34(47)36(2,3)4)53-25-51-35(48)37(5,6)7/h9-11,14-15,17-20,22,30H,12-13,16,21,23-25H2,1-8H3,(H,41,44)/b26-22+/t30-/m0/s1

InChI Key

MUOJHRIQZPVHNP-ZLMUDAIHSA-N

SMILES

O=P(OCOC(C(C)(C)C)=O)(OCOC(C(C)(C)C)=O)C(F)(F)C1=CC=C(/C(C)=C/C(N[C@@H]2C(N(CC(N(C)C3=CC=CC=C3)=O)CCCC2)=O)=O)C=C1

Solubility

Soluble in DMSO

Synonyms

PM43I; PM 43I; PM-43I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.